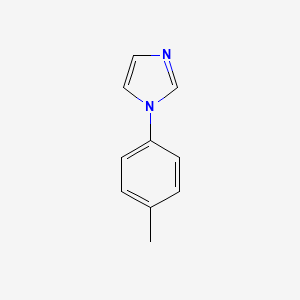

1-(p-tolyl)-1H-imidazole

描述

Structure

3D Structure

属性

CAS 编号 |

25372-10-5 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.20 g/mol |

IUPAC 名称 |

1-(4-methylphenyl)imidazole |

InChI |

InChI=1S/C10H10N2/c1-9-2-4-10(5-3-9)12-7-6-11-8-12/h2-8H,1H3 |

InChI 键 |

IEAYECHBGTTWPZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)N2C=CN=C2 |

产品来源 |

United States |

Synthetic Methodologies for 1 P Tolyl 1h Imidazole and Its Structural Analogs

Direct N-Arylation Strategies for Imidazole (B134444) Ring Construction

Direct N-arylation stands as a prominent and widely utilized method for forging the crucial C-N bond between an aryl group and the imidazole ring. This approach typically involves the coupling of imidazole with an appropriate p-tolyl precursor.

Transition Metal-Catalyzed N-Arylation Protocols

Transition metal catalysis, particularly employing copper and palladium, has revolutionized N-arylation reactions, offering milder conditions and broader functional group tolerance compared to classical methods.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a foundational method for synthesizing N-arylimidazoles. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with imidazole in the presence of a copper catalyst. organic-chemistry.org The synthesis of 4-methyl-1-N-(p-tolyl)imidazole, for instance, has been successfully achieved through a modified Ullmann-type coupling of 4-methylimidazole (B133652) and 4-bromotoluene (B49008) using copper(I) oxide (Cu2O) as an efficient catalyst. researchgate.net

The scope of copper-catalyzed N-arylation has been significantly expanded through the use of various copper sources and arylating agents. Arylboronic acids, for example, can be coupled with imidazoles using cupric acetate (B1210297) at room temperature in the presence of a base and air. organic-chemistry.org Heterogeneous copper(I) oxide has also proven effective for the N-arylation of azoles with arylboronic acids under base-free conditions in methanol (B129727) at room temperature. organic-chemistry.org Furthermore, copper(I) bromide has been utilized to catalyze the N-arylation of azoles with a range of aromatic bromides and iodides under mild conditions, demonstrating excellent functional group compatibility. organic-chemistry.orgorganic-chemistry.org Even ligand-free copper-catalyzed systems have been developed, proceeding under very mild conditions and exhibiting high chemoselectivity. organic-chemistry.org

Below is a table summarizing various copper-catalyzed N-arylation reactions for the synthesis of imidazole derivatives.

| Arylating Agent | Copper Source | Ligand/Additive | Base | Solvent | Temperature | Yield | Ref |

| p-Tolylboronic acid | Cu(OAc)2 | Pyridine (B92270) | - | Dichloromethane | Room Temp | Good | organic-chemistry.org |

| Arylboronic acid | CuO | None (base-free) | - | Methanol | Room Temp | Very Good | organic-chemistry.org |

| Aryl bromide/iodide | CuBr | Pyridin-2-yl β-ketones | Cs2CO3 | DMSO | 60–80 °C | Excellent | organic-chemistry.org |

| 4-Bromotoluene | Cu2O | - | - | - | - | - | researchgate.net |

| Aryl iodide/bromide | CuI | 4,7-Dimethoxy-1,10-phenanthroline (B1245073) | Cs2CO3 | CH3CN | Mild | Excellent | organic-chemistry.org |

| Arylboronic acid | [Cu(OH)·TMEDA]2Cl2 | TMEDA | - | Dichloromethane | Room Temp | Very Good | organic-chemistry.org |

This table is representative and not exhaustive of all published methods.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the synthesis of N-arylimidazoles. wikipedia.org These methods offer high efficiency and remarkable functional group tolerance, often proceeding under milder conditions than their copper-catalyzed counterparts.

A key challenge in the palladium-catalyzed N-arylation of unsymmetrical imidazoles is achieving regioselectivity. However, highly N1-selective arylation of unsymmetrical imidazoles with aryl halides and triflates has been successfully developed. nih.govmit.edu A significant breakthrough was the discovery that pre-activating the palladium catalyst by heating a mixture of Pd2(dba)3 and a suitable ligand, such as a biaryl phosphine (B1218219), dramatically improves the reaction's efficacy. nih.gov This pre-activation step overcomes the inhibitory effect of the imidazole substrate on the formation of the active Pd(0)-ligand complex. nih.gov

The Buchwald-Hartwig amination has been successfully applied to the coupling of 4-bromotoluene with imidazole derivatives using a palladium catalyst and a phosphine ligand. nih.gov The choice of ligand is crucial for the success of these reactions, with biaryl phosphine ligands demonstrating broad utility. wikipedia.orgacs.org The reaction conditions, including the choice of base and solvent, also play a significant role in the outcome of the coupling.

The following table provides examples of palladium-catalyzed N-arylation reactions for the synthesis of imidazole derivatives.

| Arylating Agent | Palladium Source | Ligand | Base | Solvent | Temperature | Yield | Ref |

| 4-Bromotoluene | Pd2(dba)3 | Biaryl phosphine L1 | K3PO4 | - | 120 °C (pre-activation) | 95% | nih.gov |

| Aryl bromides/chlorides | Pd2(dba)3 | Biaryl phosphine L1 | - | - | - | Good | nih.govmit.edu |

| Aryl triflates | Pd2(dba)3 | tBuBrettPhos | - | - | - | Very Good | organic-chemistry.org |

| Aryl halides | (NHC)Pd(R-allyl)Cl | N-Heterocyclic Carbene (NHC) | LiHMDS | - | - | - | researchgate.net |

This table is representative and not exhaustive of all published methods.

Copper-Mediated N-Arylation Reactions

Ligand Design and Optimization in N-Arylation

The development of efficient N-arylation protocols is intrinsically linked to the design and optimization of ligands that coordinate to the metal center (copper or palladium), influencing its reactivity, stability, and selectivity. organic-chemistry.org

In copper-catalyzed systems, a variety of ligands have been shown to be effective. For instance, 4,7-dimethoxy-1,10-phenanthroline has been identified as an excellent ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides, enabling the reaction to proceed under mild conditions. organic-chemistry.orgacs.org Diamine ligands in conjunction with CuI have also proven successful for the N-arylation of a broad range of nitrogen heterocycles, including imidazoles. organic-chemistry.org Other notable ligands include L-(-)-quebrachitol, which facilitates the N-arylation with aryl halides in the presence of copper powder, and various commercially available drugs like Norfloxacin, which have been repurposed as efficient ligands for copper-catalyzed C-N coupling. organic-chemistry.orgresearchgate.net The use of pyridine N-oxides as ligands has even enabled the N-arylation of imidazoles to be carried out in water. acs.org

For palladium-catalyzed reactions, phosphine ligands, particularly bulky biaryl phosphines, are paramount. nih.govacs.org These ligands are crucial for promoting the oxidative addition and reductive elimination steps in the catalytic cycle. The development of ligands like tBuBrettPhos has expanded the scope of palladium-catalyzed N-arylation to include aryl triflates. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium, offering high stability and catalytic activity. researchgate.net

Mechanistic Pathways of N-Arylation

The mechanistic pathways of transition metal-catalyzed N-arylation reactions are complex and have been the subject of extensive study.

For copper-catalyzed N-arylation, the mechanism is generally believed to involve an oxidative addition/reductive elimination sequence. worldscientific.com In a ligand-free system, theoretical studies suggest that the reaction between CuI and imidazole with an aryl halide proceeds through the formation of a Cu(III) intermediate. worldscientific.com The favored pathway involves the initial coordination of the imidazolyl anion to the Cu(I) center, followed by oxidative addition of the aryl halide to form the Cu(III) species, which then undergoes reductive elimination to yield the N-arylated imidazole and regenerate the Cu(I) catalyst. worldscientific.com The oxidative addition step is often the rate-limiting step in this process. worldscientific.com

The mechanism of palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination, is also well-established and proceeds through a catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the deprotonated imidazole to the resulting Pd(II) complex. Finally, reductive elimination from this complex furnishes the desired 1-(p-tolyl)-1H-imidazole and regenerates the active Pd(0) catalyst. wikipedia.org A potential side reaction is beta-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine. wikipedia.org

De Novo Synthesis of the Imidazole Moiety from Precursor Compounds

An alternative to direct N-arylation is the de novo synthesis of the imidazole ring from acyclic or other heterocyclic precursors, where the p-tolyl substituent is introduced as part of one of the starting materials. This approach offers a high degree of flexibility in accessing a wide range of substituted imidazoles.

One example involves the reaction of p-toluidine, benzaldehyde, and ammonium (B1175870) thiocyanate (B1210189) in acetic acid at reflux to yield a thiol-functionalized imidazole intermediate, which can be further modified. vulcanchem.com Another strategy involves a one-pot, four-component synthesis where a 2-bromoacetophenone, an aldehyde, a primary amine (such as p-toluidine), and ammonium acetate are heated together under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

Furthermore, multicomponent reactions have been developed for the synthesis of 1,2,5-trisubstituted imidazoles. For instance, a Brønsted acid-catalyzed reaction of vinyl azides with aromatic aldehydes and aromatic amines, including p-toluidine, can afford the desired imidazole derivatives. acs.org Tandem insertion-cyclization reactions of isocyanides have also been employed to synthesize 1,4-diaryl-1H-imidazoles. acs.org

These de novo synthetic methods provide a powerful complementary approach to direct N-arylation for the construction of this compound and its analogs, allowing for the strategic introduction of various substituents on the imidazole core. nih.gov

Multi-Component Condensation Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Several MCRs have been employed for the synthesis of the imidazole ring, including for derivatives of this compound.

A common approach involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as p-toluidine), and ammonium acetate. semanticscholar.orgsemanticscholar.org This method allows for the construction of 1,2,4,5-tetrasubstituted imidazoles. For instance, the reaction of benzil, an aldehyde, an aniline, and ammonium acetate in the presence of a catalyst like ZSM-11 zeolite under solvent-free conditions can produce compounds such as 2,4,5-triphenyl-1-(p-tolyl)-1H-imidazole. semanticscholar.org Similarly, Y(NO3)3·6H2O has been used as an effective catalyst for the solvent-free synthesis of polysubstituted imidazoles. semanticscholar.org

Another notable multi-component approach is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.govtsijournals.com This reaction can be performed as a three-component reaction where an aldimine, formed in situ from an aldehyde and a primary amine (e.g., p-toluidine), reacts with TosMIC to yield the imidazole core. organic-chemistry.orgwikipedia.org This method is valued for its versatility and the ready availability of the starting materials. tsijournals.com The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov

The choice of catalyst and reaction conditions in these MCRs is crucial for achieving high yields and selectivity. Catalysts ranging from Lewis acids like FeCl3 and ZrCl4 to solid acids such as zeolites and silica-supported antimony trichloride (B1173362) have been successfully employed. sapub.orgias.ac.in

Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianpubs.org The synthesis of imidazole derivatives, including those of this compound, has greatly benefited from this technology.

For example, a one-pot, multi-component synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles has been achieved using the inexpensive and reusable Amberlite IR120(H) as a catalyst under microwave irradiation. tandfonline.com In another study, the synthesis of 2-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine was optimized under microwave conditions, demonstrating the efficiency of this heating method. The use of microwave assistance in conjunction with green solvents like ethanol (B145695) further enhances the environmental credentials of these synthetic protocols. msu.ru

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| Amberlite IR120(H) | Aldehyde, Benzil, Amine, Ammonium Acetate | 1,2,4,5-tetrasubstituted-1H-imidazoles | Good | tandfonline.com |

| p-TsOH | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, p-toluidine, benzil, ammonium acetate | 2-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 60% | |

| Fe3O4 MNPs | Aromatic aldehydes, benzil, ammonium acetate | 2,4,5-trisubstituted imidazoles | Good to Excellent | ajgreenchem.com |

Ultrasonic Irradiation Enhancements

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. dntb.gov.ua This method can enhance reaction rates and yields, particularly in heterogeneous systems. researchgate.net The synthesis of imidazoles under ultrasonic conditions is often faster and more efficient than traditional methods. dntb.gov.uagrowingscience.com

Several studies have reported the successful synthesis of substituted imidazoles using ultrasound. academie-sciences.frmdpi.com For instance, the condensation of arylglyoxal hydrates with ammonium acetate in water under ultrasonic irradiation provides a green and efficient route to (4 or 5)-aryl-2-aryloyl-(1H)-imidazoles in high yields and short reaction times. growingscience.com The use of catalysts like CoFe2O4@SiO2@(-CH2)3OWO3H nanocomposite in combination with ultrasound has been shown to be highly effective for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. scispace.com Performing reactions under solvent-free conditions offers numerous advantages, including reduced waste, lower costs, and simplified work-up procedures. asianpubs.org

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been successfully carried out under solvent-free conditions using a reusable ZSM-11 zeolite catalyst, affording excellent yields and clean reaction profiles. semanticscholar.org Similarly, silica-supported antimony trichloride (SbCl3/SiO2) has been employed as a heterogeneous catalyst for the solvent-free synthesis of tetrasubstituted imidazoles. ias.ac.in Natural organic acids like malic acid have also been used as promoters for the synthesis of imidazoles from benzil, aldehydes, and ammonium acetate under solvent-free conditions, both with conventional heating and microwave irradiation. asianpubs.orgscispace.com

| Catalyst | Reactants | Conditions | Product Type | Reference |

| ZSM-11 zeolite | Benzil, Aldehyde, Aniline, Ammonium Acetate | 110°C, solvent-free | 1,2,4,5-tetrasubstituted imidazoles | semanticscholar.org |

| SbCl3/SiO2 | Benzil, Aldehyde, Amine, Ammonium Acetate | Solvent-free | 1,2,4,5-tetrasubstituted imidazoles | ias.ac.in |

| Malic Acid | Benzil, Aldehyde, Ammonium Acetate | Solvent-free, microwave | Trisubstituted imidazoles | scispace.com |

| Fe3O4-MNPs | Isothiocyanate, Alkyl bromides, N-methylimidazole, Triphenylphosphine | 50°C, solvent-free | Imidazole derivatives | researchgate.net |

Regioselective Synthesis of Substituted this compound Derivatives

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted heterocyclic compounds. For this compound, achieving specific substitution patterns is essential for tuning its chemical and biological properties.

One strategy for regioselective synthesis involves the use of pre-functionalized starting materials. For example, a pseudo-three-component reaction of aroylmethyl bromides with amidine salts under microwave conditions can regioselectively form N-aroylmethyl-4-arylimidazoles. nih.gov

Another powerful method for achieving regioselectivity is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be used to introduce the p-tolyl group onto the imidazole nitrogen in a regioselective manner. rsc.orgorganic-chemistry.org Similarly, the Ullmann condensation , a copper-catalyzed reaction, is another classic method for N-arylation and can be used to synthesize 1-aryl-1H-imidazoles. bohrium.comnih.gov

Furthermore, cascade reactions can provide a modular and regioselective route to substituted imidazoles. For instance, a cascade regioselective annulation of β-enaminones with N-sulfonyl triazoles has been developed to access compounds like 2-methyl-4-(p-tolyl)-1-tosyl-1H-imidazole with high yields. mdpi.compreprints.org

| Reaction Name | Metal Catalyst | Key Reactants | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | C-N | wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper | Aryl Halide, Amine/Imidazole | C-N | bohrium.comnih.gov |

| van Leusen Imidazole Synthesis | N/A | Aldimine, TosMIC | Imidazole Ring | organic-chemistry.orgwikipedia.org |

Reactivity Patterns and Functionalization of 1 P Tolyl 1h Imidazole

C-H Bond Functionalization of the Imidazole (B134444) Nucleus

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the introduction of new substituents onto the imidazole ring without the need for pre-functionalized starting materials. sigmaaldrich.com The regioselectivity of these reactions is a key challenge, as the imidazole nucleus of 1-(p-tolyl)-1H-imidazole presents three potential sites for C-H activation: the C2, C4, and C5 positions. nih.gov

Regioselective C2-Arylation Studies

The C2 position of the imidazole ring is often a primary target for functionalization. Research has demonstrated that the regioselective C2-arylation of imidazoles can be achieved using various catalytic systems. While some methods are limited to specific arylating agents like aryl iodides, others have been developed to accommodate more readily available aryl bromides and chlorides. nih.gov Palladium-catalyzed protocols, sometimes in combination with other metals like copper, have been explored. nih.govnih.gov For instance, specific ligand and base combinations can direct the arylation preferentially to the C2 position. nih.gov The development of methods that work with a broad range of functionalized arene donors is a significant advancement in this area. nih.gov

Regioselective C4-Arylation Studies

The C4-arylation of the imidazole ring is less commonly reported compared to C2 and C5 functionalization. However, specific strategies have been developed to achieve this transformation. One notable approach involves the use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxy)methyl) group. This strategy, termed the "SEM-switch," allows for initial functionalization at other positions, followed by a transposition of the SEM group to enable subsequent arylation at the C4 position. nih.gov This multi-step process provides access to 4-arylimidazoles and allows for the synthesis of more complex, multi-arylated imidazole structures. nih.gov

Regioselective C5-Arylation Studies

The C5 position of the imidazole ring is a common site for arylation. Palladium-catalyzed direct arylation reactions have been successfully employed for the selective C5-monoarylation of N-substituted imidazoles. nih.govunipi.it The choice of solvent can significantly influence the regioselectivity, with polar aprotic solvents like DMF or DMA often favoring C5-arylation. nih.govunipi.it In contrast, using less polar solvents such as xylene can lead to double arylation at both the C2 and C5 positions. nih.govunipi.it The reaction conditions, including the choice of base and the presence of additives like benzoic acid, can also be optimized to enhance the yield and selectivity of the C5-arylation product. nih.gov

Table 1: Summary of Regioselective Arylation Studies

| Position | Catalyst/Method | Key Features |

|---|---|---|

| C2 | Palladium-based catalysts | Can utilize aryl bromides and chlorides; ligand and base choice are crucial for selectivity. nih.gov |

| C4 | SEM-group transposition ("SEM-switch") | Multi-step process involving a removable directing group to access the C4 position. nih.gov |

| C5 | Palladium-catalyzed direct arylation | Often favored in polar aprotic solvents; reaction conditions can be tuned for high selectivity. nih.govunipi.it |

Mechanistic Investigations of C-H Functionalization Regioselectivity

Understanding the mechanism behind the regioselectivity of C-H functionalization is crucial for the rational design of synthetic routes. The observed selectivity is often a result of a combination of electronic and steric factors. nih.gov For palladium-catalyzed reactions, a proposed mechanism involves the electrophilic attack of an arylpalladium(II) species on the imidazole ring. nih.gov

Derivatization Strategies for Structural Modification

Beyond C-H functionalization, other derivatization strategies are employed to modify the structure of this compound and create a diverse range of analogues.

Substitution Reactions on the Imidazole Ring

Substitution reactions provide a versatile platform for introducing various functional groups onto the imidazole core. These reactions can occur through different mechanisms, including electrophilic and nucleophilic substitutions. For instance, palladium-catalyzed coupling reactions, such as the Suzuki coupling, can be used to introduce new aryl or alkyl groups after an initial functionalization step like bromination. acs.org These multi-step sequences allow for the synthesis of highly substituted imidazoles with diverse functionalities. acs.org The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, offers a more efficient and streamlined approach to synthesizing complex imidazole derivatives. acs.orgrsc.org

Modifications of the para-Tolyl Substituent

The p-tolyl group in this compound presents two principal locations for chemical modification: the methyl group and the aromatic ring itself. The methyl group is susceptible to free-radical substitution and oxidation, while the tolyl ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the attached imidazole ring.

Detailed research on the direct modification of the p-tolyl substituent in this compound is not extensively documented. However, established synthetic routes to produce derivatives indicate that such modifications are feasible. For instance, the benzylic methyl group can be functionalized. A key transformation is the benzylic bromination of the methyl group, which converts this compound into 1-(4-(bromomethyl)phenyl)-1H-imidazole ambeed.com. This derivative serves as a valuable intermediate for further elaboration.

By analogy with closely related N-aryl heterocyclic systems, such as 3-methyl-1-(p-tolyl)-1H-indole, other modifications can be predicted. The para-methyl group on N-aryl rings can be oxidized to a carboxylic acid functionality . For example, reacting 3-methyl-1-(p-tolyl)-1H-indole with chromium trioxide (CrO₃) in acetic acid yields the corresponding 1-(4-carboxyphenyl) derivative . Similarly, the tolyl ring itself can undergo electrophilic substitution reactions like halogenation, although the presence of the imidazole ring may direct the position of substitution and influence the reaction conditions required .

Table 1: Examples of Reactions Modifying the para-Tolyl Substituent

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | N-Bromosuccinimide (NBS) | 1-(4-(Bromomethyl)phenyl)-1H-imidazole | Benzylic Bromination | ambeed.com |

| 3-Methyl-1-(p-tolyl)-1H-indole (Analogous System) | CrO₃, Acetic Acid | 1-(4-Carboxyphenyl)-3-methyl-1H-indole | Methyl Group Oxidation |

N-Alkylation and N-Functionalization Chemistry

The imidazole ring in this compound contains a second nitrogen atom at the 3-position which is nucleophilic. This nitrogen atom can readily react with various electrophiles in quaternization reactions to yield 1,3-disubstituted imidazolium (B1220033) salts. These salts are of significant interest due to their applications as ionic liquids and precursors to N-heterocyclic carbenes (NHCs).

The most common functionalization is N-alkylation, which is typically achieved by reacting this compound with alkyl halides. For example, methylation can be accomplished using methyl iodide in a suitable solvent like acetonitrile (B52724) under reflux conditions to produce 3-methyl-1-(p-tolyl)-1H-imidazolium iodide nih.gov. Similarly, benzylation with substituted benzyl (B1604629) bromides in anhydrous tetrahydrofuran (B95107) (THF) under reflux yields the corresponding 3-benzyl-1-(p-tolyl)-1H-imidazolium salts nih.gov.

Beyond simple alkylation, N-arylation can also be achieved, though it often requires more stringent conditions or catalysis. Copper-catalyzed cross-coupling reactions with arylboronic acids represent a viable method for forming 1-aryl-3-(p-tolyl)-1H-imidazolium salts. While direct arylation of this compound is not explicitly detailed, the N-arylation of N-substituted imidazoles is a well-established procedure. These reactions typically employ a copper catalyst, a ligand, and a base to facilitate the coupling.

Table 2: Examples of N-Alkylation and N-Functionalization Reactions

| Substrate | Reagent | Conditions | Product | Reference |

| 1,5-Disubstituted Imidazole (General) | Methyl Iodide | Acetonitrile, Reflux | 3-Methyl-1,5-disubstituted imidazolium iodide | nih.gov |

| 1,5-Disubstituted Imidazole (General) | Benzyl Bromide | Anhydrous THF, Reflux | 3-Benzyl-1,5-disubstituted imidazolium bromide | nih.gov |

| 1-Aryl Imidazole (General) | Arylboronic Acid | Cu(OAc)₂, Base, 100 °C | 1,3-Diaryl-imidazolium salt | frontiersin.org |

| 3-Phenyl-1-p-tolyl-1,3-dihydroimidazol-2-one (Related System) | Triethyloxoniumtetrafluoroborate | Dichloromethane | 2-Ethoxy-3-phenyl-1-(p-tolyl)imidazolium tetrafluoroborate | google.com |

Coordination Chemistry and Catalytic Applications of 1 P Tolyl 1h Imidazole

1-(p-tolyl)-1H-imidazole as a Ligand in Metal Complexes

The ability of this compound to coordinate with metal ions is a cornerstone of its chemical utility. rsc.orgsemanticscholar.orgresearchgate.netacs.orgresearchgate.net The nitrogen atoms of the imidazole (B134444) ring possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. google.com This interaction leads to the formation of stable transition metal complexes. azjournalbar.comresearchgate.net The nature of the p-tolyl substituent can also influence the electronic and steric properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complex.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various established methods. semanticscholar.orgresearchgate.net A common approach involves the direct reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. researchgate.net The resulting complexes can be isolated and purified using standard laboratory techniques.

Coordination Modes and Binding Affinities

This compound typically coordinates to metal centers as a monodentate ligand through one of the nitrogen atoms of the imidazole ring. azjournalbar.comjocpr.com However, the specific coordination mode can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. rsc.org The p-tolyl group attached to one of the nitrogen atoms can exert steric hindrance, potentially influencing the preferred binding site.

The binding affinity of this compound to a metal center is a critical parameter that determines the stability of the resulting complex. This affinity is influenced by a combination of electronic and steric factors. The electron-donating nature of the imidazole ring contributes to a strong metal-ligand bond. Studies on related imidazole derivatives have shown that the electronic properties of substituents on the imidazole ring can significantly impact the stability and catalytic activity of the corresponding metal complexes. researchgate.net

Catalytic Roles of this compound-Based Systems

Metal complexes incorporating this compound as a ligand have demonstrated significant potential as catalysts in a variety of organic reactions, particularly those involving the formation of new C-C bonds. jocpr.comunibo.itacs.orgacademie-sciences.fr The ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity.

Applications in C-C Bond Forming Reactions

The development of efficient methods for constructing C-C bonds is a central theme in modern organic synthesis. Catalytic systems based on this compound have emerged as valuable tools in this endeavor.

The Mizoroki-Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene. Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be derived from imidazole precursors, are highly effective catalysts for this transformation. researchgate.netacs.orgnih.gov While direct studies on this compound in this specific context are not extensively detailed in the provided results, the general principles of NHC-palladium catalysis are highly relevant.

In these reactions, the this compound-derived ligand can stabilize the active palladium species, often palladium(0) nanoparticles, which are believed to be the true catalytic species in some cases. acs.org The electronic and steric properties of the tolyl group can influence the catalyst's activity and stability. For example, research on related systems has shown that the nature of the N-aryl substituent on the imidazole ring significantly affects the catalytic efficiency in the Mizoroki-Heck reaction, even allowing for the coupling of less reactive aryl chlorides. researchgate.net

A general representation of the Mizoroki-Heck reaction is shown below:

Table 1: Mizoroki-Heck Reaction Parameters This table is representative and based on general findings for similar catalytic systems, as specific data for this compound was not available in the provided search results.

| Catalyst Loading (mol %) | Temperature (°C) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 0.005 - 0.5 | 60 - 140 | K₂CO₃, TEA | DMF | High |

Beyond the Mizoroki-Heck reaction, metal complexes of this compound and related structures are likely to be active in other C-C bond-forming reactions. The versatility of imidazole-based ligands suggests potential applications in a range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, although specific examples with this compound were not prominent in the search results. The fundamental role of the ligand in these transformations is to support the catalytic cycle, facilitating steps such as oxidative addition and reductive elimination at the metal center. researchgate.net

Cross-Coupling Reactions (e.g., Mizoroki–Heck)

Mechanistic Elucidation of Catalytic Cycles

The role of this compound and its derivatives in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, has been a subject of significant investigation. These studies aim to unravel the precise steps through which the catalyst facilitates the formation of new chemical bonds, providing insights for reaction optimization and catalyst design.

A common feature in many palladium-catalyzed reactions involving imidazole-based ligands is the in situ formation of catalytically active palladium nanoparticles (PdNPs). For instance, in the Mizoroki-Heck reaction catalyzed by palladium complexes with unsymmetrical pincer ligands, it has been proposed that the initial palladium complex acts as a precatalyst. researchgate.net The catalytic cycle is believed to proceed through the generation of Pd(0) nanoparticles, which are the true catalytic species. researchgate.net Evidence for this nanoparticle-based mechanism comes from characterization techniques such as X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) performed on the reaction mixture during the catalytic process. researchgate.net

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, involves a series of fundamental steps: oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination. libretexts.orgacs.orgorganic-chemistry.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. libretexts.orgacs.org The efficiency of this step can be influenced by the nature of the ligands attached to the palladium center.

Transmetalation (Suzuki Coupling): In the Suzuki coupling, an organoboron compound, activated by a base, transfers its organic group to the palladium(II) intermediate. libretexts.orgorganic-chemistry.org This step, known as transmetalation, results in a diorganopalladium(II) complex. The base plays a crucial role in activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer. organic-chemistry.org

Migratory Insertion (Heck Reaction): In the Heck reaction, an alkene coordinates to the palladium(II) intermediate, followed by the insertion of the alkene into the palladium-carbon bond. organic-chemistry.orgmdpi.com

Reductive Elimination: The final step in both catalytic cycles is reductive elimination from the diorganopalladium(II) intermediate (or the organopalladium species after migratory insertion). This step forms the desired carbon-carbon bond in the product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. libretexts.orgacs.org

Design of Catalytic Systems with Enhanced Performance

The insights gained from mechanistic studies are instrumental in the rational design of more efficient catalytic systems based on this compound and its derivatives. Enhancing catalytic performance often involves modifying the ligand structure, the nature of the metal center, or the reaction conditions to improve activity, selectivity, and stability.

One approach to designing high-performance catalysts is the development of heterogeneous catalytic systems. For example, a magnetic nanocatalyst composed of chitosan, iron oxide nanoparticles (Fe3O4), and copper oxide nanoparticles (CuO) has been designed for the N-arylation of imidazole derivatives. researchgate.netrsc.org This system offers several advantages, including high reaction yields, short reaction times, and easy separation of the catalyst from the reaction mixture due to its magnetic properties. researchgate.netrsc.org The synergistic effect between the nanocatalyst and ultrasound waves has been shown to further enhance the catalytic efficiency. researchgate.net

Another strategy involves the synthesis of well-defined metal complexes with tailored ligands. Amphiphilic N-heterocyclic carbene (NHC) palladium complexes derived from imidazole-4,5-dicarboxylic acid have been developed for catalysis in aqueous media. rsc.org By tuning the lipophilicity of the NHC ligands, the catalytic activity can be optimized for different substrates. For instance, a more hydrophilic complex showed superior activity in the reduction of water-soluble p-nitrophenol, while a more lipophilic complex was more effective for water-insoluble substrates in cross-coupling reactions. rsc.org This highlights the importance of matching the catalyst's properties to the reaction environment.

The development of palladacycles as catalyst precursors has also been a fruitful area of research. These stable complexes can be designed to release highly active palladium(0) species under the reaction conditions. researchgate.netnih.gov For example, unsymmetrical pincer-type palladacycles have been synthesized and successfully applied in C-H arylation of imidazoles and Mizoroki-Heck reactions. researchgate.net The performance of these catalysts can be fine-tuned by modifying the substituents on the pincer ligand.

Furthermore, the choice of the palladium source and the ligands can significantly impact the catalytic activity, especially in challenging reactions like the coupling of deactivated aryl chlorides. researchgate.net The use of bulky phosphine (B1218219) ligands in conjunction with palladium sources can lead to highly active catalysts for Suzuki coupling and amination reactions. acs.org

The table below summarizes some examples of catalytic systems based on imidazole derivatives and their performance in different reactions.

| Catalyst System | Reaction | Key Features | Reference |

| CTSN/Fe3O4–Cu nanocomposite | N-arylation of imidazoles | Heterogeneous, magnetic, synergistic effect with ultrasound | researchgate.netrsc.org |

| Amphiphilic bis-NHC palladium(II) complexes | Hydrogenation and cross-coupling in water | Tunable lipophilicity, micellar catalysis | rsc.org |

| Unsymmetrical pincer palladacycles | C-H arylation and Mizoroki-Heck reaction | Stable precatalysts, generate Pd(0) nanoparticles | researchgate.net |

These examples demonstrate that the rational design of catalytic systems, based on a thorough understanding of the reaction mechanism, is a powerful strategy for achieving enhanced catalytic performance.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for computational chemists to study the electronic structure of molecules. tandfonline.com By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency. tandfonline.com For imidazole (B134444) derivatives, calculations are commonly performed using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) to achieve reliable predictions of molecular properties. tandfonline.comnih.govsemanticscholar.orgrasayanjournal.co.in These methods are used to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. materialsciencejournal.org This process calculates bond lengths, bond angles, and dihedral (torsional) angles that define the molecular conformation. For instance, in a study of 4,5-Diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazole (DPEI), DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute these parameters, which showed good agreement with experimental data from single crystal X-ray diffraction. rasayanjournal.co.in The optimized structure provides critical information about the molecule's stability and polarity. materialsciencejournal.org

Table 1: Selected Optimized Geometrical Parameters for DPEI

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imidazole) | 1.680 Å |

| Bond Length | C-N (imidazole) | 1.418 Å |

| Bond Length | C-H (methyl) | 1.08 Å (approx.) |

| Bond Angle | C-N-C (imidazole) | 108.5° (approx.) |

| Dihedral Angle | C-C-N-C (imidazole ring) | Planar (approx. 0° or 180°) |

Data derived from studies on DPEI and general knowledge of imidazole structures. rasayanjournal.co.inirjweb.com

The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide several key analyses to understand electron distribution and reactivity, including frontier molecular orbitals, charge delocalization, and electrostatic potential. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. vulcanchem.com A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. vulcanchem.comrsc.org

In many tolyl-substituted imidazole derivatives, the HOMO is often localized on the imidazole ring and adjacent phenyl groups, while the LUMO is also distributed across the π-conjugated system. rasayanjournal.co.in For example, in 4,5-Diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazole, the HOMO's charge density is spread across the entire molecule, with the LUMO's density concentrated more on the imidazole ring system. rasayanjournal.co.in This distribution facilitates intramolecular charge transfer, a property vital for applications in nonlinear optics and electronics. rasayanjournal.co.in

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Related Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) | -4.85 | -0.60 | 4.25 |

| 4,5-Diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazole (DPEI) | -5.02 | -2.20 | 2.82 |

| methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate | - | - | 4.3 |

Data sourced from references rasayanjournal.co.inmaterialsciencejournal.orgresearchgate.net.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net The stabilization energy (E²) associated with these interactions indicates the strength of the delocalization; a higher E² value signifies a more intense interaction. semanticscholar.org

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Imidazole Derivative (DDFDI)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |

|---|---|---|---|

| π(C28-C32) | σ*(C37-H42) | 81.59 | π → σ* |

Data for 1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI). semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comsemanticscholar.org The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). semanticscholar.org Green and yellow areas represent intermediate potential.

In imidazole derivatives, the nitrogen atoms of the imidazole ring are often identified as electron-rich, nucleophilic sites (red or yellow regions). researchgate.net For instance, in 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI), the MEP analysis shows the most reactive sites for electrophilic and nucleophilic attack. researchgate.net In another tolyl-containing compound, the most pronounced nucleophilic sites were located on sulfur and nitrogen atoms, while electrophilic centers were found on NH and toluene (B28343) hydrogen atoms. arpgweb.com

Global reactivity descriptors are chemical concepts derived from DFT calculations that quantify the reactivity and stability of a molecule. colab.ws These descriptors are calculated from the energies of the HOMO and LUMO orbitals. materialsciencejournal.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. vulcanchem.com

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). Soft molecules are more polarizable and reactive. materialsciencejournal.org

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electronic charge from the environment. A high electrophilicity index indicates a good electrophile. materialsciencejournal.org

These descriptors provide a quantitative framework for comparing the chemical behavior of different molecules.

Table 4: Calculated Global Reactivity Descriptors for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP)

| Descriptor | Symbol | Value |

|---|---|---|

| Chemical Hardness | η | 2.12 eV |

| Chemical Softness | S | 0.47 eV⁻¹ |

| Chemical Potential | μ | -2.72 eV |

| Electrophilicity Index | ω | 1.75 eV |

Data sourced from reference materialsciencejournal.org.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Thermodynamic Property Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of imidazole derivatives. researchgate.net For related tetraphenylimidazole (TPI) derivatives, DFT has been used to calculate optimal geometries and singlet-triplet energy levels, which are crucial for understanding their electronic and photophysical properties. sci-hub.se These computational approaches allow for the prediction of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which govern the stability and reactivity of the molecule. While specific thermodynamic data for 1-(p-tolyl)-1H-imidazole is not detailed in the provided results, the methodologies are well-established for this class of compounds. researchgate.netnbu.ac.in

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the behavior of molecules over time, providing data on their movements and interactions. nbu.ac.inresearchgate.net

The flexibility of the this compound structure is largely defined by the rotational freedom between the tolyl and imidazole rings. X-ray diffraction studies of related compounds, such as 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, show a significant dihedral angle between the p-tolyl ring and the imidazole ring. scienceopen.com In one specific derivative, this angle was found to be 68.91 (8)°. scienceopen.com For another, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, the imidazole ring makes dihedral angles of 77.61 (9)° and 26.93 (10)° with the attached benzene (B151609) rings. researchgate.net These twisted conformations, which limit effective conjugation, are a key aspect of their structural dynamics and influence their electronic properties. sci-hub.se Conformational analyses using molecular mechanics and semi-empirical calculations have been performed on similar imidazole derivatives to understand these dynamics. researchgate.net

Intermolecular forces play a critical role in the solid-state packing and aggregation of imidazole derivatives. In the crystal structure of a related compound, the packing is stabilized by intermolecular C-H···N hydrogen bonds. scienceopen.com In other imidazole disulfides, π-π stacking between imidazole rings of adjacent molecules is a dominant interaction, with centroid-centroid distances around 3.447 (2) Å. iucr.org The aggregation behavior is also a subject of interest, particularly for derivatives exhibiting aggregation-induced emission (AIE). annamalaiuniversity.ac.in Studies on tetraphenylimidazole luminophores indicate that their twisted solid-state arrangement can limit aggregation and influence their photophysical properties. sci-hub.se

Conformational Dynamics and Flexibility Studies

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to elucidate the precise structure and properties of this compound.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. hec.gov.pk For a derivative, 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, X-ray analysis revealed that the imidazole ring is nearly planar. scienceopen.com The study also determined the precise dihedral angles between the planar imidazole ring and the attached aromatic rings. scienceopen.com This technique provides crucial data on bond lengths, bond angles, and crystal packing, which are essential for a complete structural characterization. scienceopen.comresearchgate.net

Table 1: Crystallographic Data for a Related Imidazole Derivative (4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole) scienceopen.com

| Parameter | Value |

|---|---|

| Formula | C₁₈H₁₈N₂ |

| Crystal System | Not specified |

| Space Group | Not specified |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| β (°) | Not specified |

| V (ų) | Not specified |

| Z | Not specified |

| T (K) | 123 |

| R factor | 0.049 |

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for confirming the structure of this compound in solution. rsc.orgmit.edu Spectral data for this compound has been reported, providing characteristic chemical shifts. semanticscholar.org

Table 2: ¹H NMR Spectral Data for this compound semanticscholar.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Imidazole-H | 7.81 | s | - |

| Imidazole-H | 7.24 | t | 1.2 |

| Imidazole-H | 7.19 | s | - |

| Tolyl-H | 7.27 | s (br) | - |

| CH₃ | 2.40 | s | - |

Solvent: CDCl₃, Spectrometer: 400 MHz

¹³C NMR spectroscopy complements the proton data, providing information on the carbon skeleton of the molecule. rsc.orgresearchgate.net For a related derivative, 2,4,5-triphenyl-1-p-tolyl-1H-imidazole, detailed ¹³C NMR data has been documented, showcasing the chemical shifts for each carbon atom in the structure. sci-hub.se These spectroscopic techniques are indispensable for routine characterization and for studying the electronic environment of the nuclei within the molecule. semanticscholar.orguni-regensburg.de

1H NMR and 13C NMR for Structural Confirmation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. The aromatic C-H stretching vibrations of both the imidazole and tolyl rings are typically observed in the region of 3000-3150 cm⁻¹. The aliphatic C-H stretching of the methyl group appears at slightly lower wavenumbers, generally in the 2850-3000 cm⁻¹ range.

The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations are found at lower frequencies, typically between 1000-1300 cm⁻¹ and 650-900 cm⁻¹, respectively. The out-of-plane bending modes are particularly useful for confirming the substitution pattern of the aromatic rings.

FT-Raman spectroscopy complements the FT-IR data. While FT-IR is more sensitive to polar functional groups, FT-Raman is often better for observing vibrations of non-polar moieties. In the case of this compound, the symmetric vibrations of the aromatic rings and the C-C stretching of the tolyl group often produce strong signals in the Raman spectrum. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies of this compound. ahievran.edu.tr These calculated spectra can then be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. ahievran.edu.trresearchgate.net

Table 3: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3150 |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| In-plane C-H Bend | 1000 - 1300 |

| Out-of-plane C-H Bend | 650 - 900 |

Note: These are approximate ranges and specific peak positions can be found in detailed spectroscopic studies.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(p-Toluenesulfonyl)imidazole |

| 1-(4-methoxyphenyl)-1H-imidazole |

| (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide |

Applications in Materials Science and Engineering

Optoelectronic Applications

The 1-(p-tolyl)-1H-imidazole moiety is a fundamental component in the design of various organic materials for optoelectronic applications. Its derivatives have been successfully employed in fluorescent materials, non-linear optical devices, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs), demonstrating the versatility of this chemical scaffold.

The imidazole (B134444) ring, with its distinct electronic structure, serves as an excellent core for the development of fluorescent materials and chromophores. researchgate.netnih.gov The attachment of a p-tolyl group at the N1 position is a common strategy to modulate the electronic properties and enhance fluorescence. hbni.ac.in

Researchers have synthesized and studied various derivatives where the this compound unit is a key structural feature. For instance, phenanthroimidazole-based fluorophores incorporating the 1-p-tolyl group have been designed as efficient deep-blue emitters. researchgate.net In one study, N,N-diphenyl-4'-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazole-2-yl)-[1,1'-biphenyl]-4-amine was synthesized and shown to be a thermally stable deep-blue fluorophore, highlighting the crucial role of the this compound core in achieving the desired photophysical properties. researchgate.net The extended π-system and the electron-donating nature of the tolyl group contribute to the molecule's ability to absorb and emit light efficiently.

| Compound | Application/Property | Key Finding | Reference |

| N,N-diphenyl-4'-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazole-2-yl)-[1,1'-biphenyl]-4-amine | Deep-blue fluorophore for OLEDs | Exhibited good thermal stability and deep-blue emission. | researchgate.net |

| 2-phenyl-1-p-tolyl-1H-phenanthro[9,10-d]imidazole | Hole-transporting material in OLEDs | Demonstrated high luminous efficiency and brightness in devices. | rsc.org |

| 1,2-di-p-tolyl-1H-phenanthro[9,10-d]imidazole | Hole-transporting material in OLEDs | Improved the performance of Alq3-based OLEDs. | rsc.org |

Imidazole derivatives are recognized for their significant non-linear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. researchgate.netnih.govsemanticscholar.org The NLO response in these organic molecules arises from the charge transfer within the π-conjugated system.

A study on 4,5-Dimethyl-1-(p-tolyl)-2-phenyl-1H-imidazole (DMPPI) confirmed its NLO behavior. researchgate.net Both experimental and theoretical investigations revealed a non-zero first-hyperpolarizability (β) value, which is a measure of the second-order NLO response. researchgate.net The presence of the p-tolyl group, along with other aryl substituents, creates an asymmetric charge distribution that is essential for NLO activity. Such materials are potential candidates for use in optical switching and frequency conversion devices. researchgate.netresearchgate.net

The this compound scaffold has proven to be particularly effective in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Derivatives containing this moiety have been successfully used as functional layers, particularly as hole-transporting materials (HTMs). rsc.org

In the field of solar energy, derivatives of this compound have been incorporated into the molecular design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). rsc.orgrsc.org These dyes, or sensitizers, are responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.

The p-tolyl group is often part of the electron-donor (D) segment in D-A-π-A type sensitizers. For example, a donor building block featuring a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole fragment was synthesized and used in new organic sensitizers. rsc.orgresearchgate.net Studies comparing the effect of different substituents on the donor fragment found that the aromatic p-tolyl group influences the optical and photovoltaic properties of the resulting DSSC. rsc.org While imidazole-based dyes in general show promise for DSSCs, the specific inclusion of the p-tolyl group allows for fine-tuning of the dye's energy levels (HOMO/LUMO) and absorption spectrum to optimize cell efficiency. researchgate.netrsc.orgacs.orgnih.gov

| Dye Structure Feature | Application | Key Finding | Reference |

| 9-(p-tolyl)-hexahydro-1H-carbazole donor | D-A-π-A sensitizer (B1316253) for DSSCs | The p-tolyl group influences the optical and photovoltaic properties of the cell. | rsc.orgrsc.orgresearchgate.net |

| 1-Alkyl-1H-imidazole spacer | D-π-A sensitizer for DSSCs | Achieved efficiencies up to 87% relative to standard N719-based devices. | nih.gov |

Role in Organic Light-Emitting Diodes (OLEDs)

Polymer Chemistry and Supramolecular Assemblies

Beyond discrete molecular applications, the this compound structure is relevant to the fields of polymer chemistry and supramolecular science. Its ability to be integrated into larger macromolecular structures and to participate in directed, non-covalent interactions makes it a versatile tool for creating complex, functional materials.

Conjugated polymers are a class of organic semiconductors with applications in flexible electronics, sensors, and energy materials. costantinilab.com The synthesis of these polymers often involves the polymerization of monomer units containing specific functional groups to tailor the final properties of the material.

While direct polymerization of this compound itself is not widely reported, the use of imidazole derivatives and p-tolyl-containing monomers in the synthesis of conjugated polymers is an established strategy. hbni.ac.inrsc.org For example, palladium-catalyzed cross-coupling reactions often utilize monomers bearing tolyl groups to build polymer chains. rsc.org The electronic properties of the this compound unit make it a suitable candidate for incorporation as a monomer into conjugated polymer backbones for applications in organic electronics. The imidazole moiety can influence the polymer's charge transport characteristics, while the tolyl group can enhance solubility and affect the solid-state packing of the polymer chains.

Self-Assembly and Supramolecular Architectures

The self-assembly of molecules into well-defined, ordered supramolecular architectures is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. N-aryl imidazoles like this compound and its derivatives are excellent candidates for building these structures due to the presence of the imidazole ring, which can act as a hydrogen bond acceptor, and the tolyl group, which can participate in π-stacking and other weak interactions.

Detailed research into the crystal structure of related compounds provides insight into the potential self-assembly behavior of this compound. For instance, the analysis of 4-methyl-1-N-(p-tolyl)imidazole reveals a non-planar molecular conformation where molecules assemble into infinite one-dimensional zig-zag chains through C-H···N intermolecular hydrogen bonds. researchgate.net In this arrangement, a C-H group from the tolyl ring of one molecule interacts with the non-coordinating imidazole nitrogen atom of an adjacent molecule. researchgate.net These chains are further linked by weak stacking interactions between the imidazole and phenyl rings. researchgate.net

Similarly, the crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, another complex derivative, is stabilized by a network of intermolecular C-H···O and C-H···N interactions. nih.gov These contacts create inversion dimers that link the imidazole ring system to the benzene (B151609) ring of the p-tolyl substituent. nih.gov These examples demonstrate that the tolyl and imidazole groups work in concert to direct the formation of extended, stable supramolecular networks.

| Compound | Interaction Type | Participating Groups | Resulting Motif | Reference |

|---|---|---|---|---|

| 4-methyl-1-N-(p-tolyl)imidazole | C-H···N Hydrogen Bond | Tolyl C-H and Imidazole N | 1D Zig-zag Chain | researchgate.net |

| Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate | C-H···N Hydrogen Bond | Tolyl C-H and Imidazole N | Inversion Dimer | nih.gov |

| Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate | C-H···O Hydrogen Bond | Tolyl C-H and Carbonyl O | 1D Chain | nih.gov |

| Bis(2-methyl-1H-imidazole)(meso-tetra-p-tolylporphyrinato)iron(III) perchlorate | N-H···O Hydrogen Bond | Imidazole N-H and Perchlorate O | 1D Chain | iucr.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of metal and organic linker dictates the topology, porosity, and physicochemical properties of the resulting framework. researchgate.net Imidazole-based ligands are widely used in the synthesis of a particular subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). azom.com N-aryl imidazoles, including this compound, can serve as monodentate or bidentate linkers, coordinating to metal centers through their nitrogen atoms to create diverse and functional frameworks. azom.comnih.gov

The design of MOFs using N-aryl imidazole linkers like this compound involves connecting metal-based secondary building units (SBUs) with the imidazole ligand. The imidazole ring typically coordinates to the metal ion through its unsubstituted nitrogen atom (N-3). The p-tolyl group, while not directly involved in coordination, plays a crucial role in tuning the properties of the MOF. It can influence the pore size and shape, and its hydrophobic nature can affect the framework's interactions with guest molecules.

The synthesis of the linker itself, such as 4-methyl-1-N-(p-tolyl)imidazole, can be achieved via an Ullmann-type coupling reaction, using an aryl halide (e.g., 4-bromotoluene) and an imidazole derivative with a copper catalyst. researchgate.net

The assembly of the MOF is typically carried out using various synthetic methods: nih.gov

Solvothermal/Hydrothermal Synthesis: This is the most common method, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. The elevated temperature and pressure facilitate the crystallization of the MOF. nih.gov

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time from hours or days to minutes. nih.gov

Room-Temperature Synthesis: Greener synthesis routes are being developed that allow for the formation of high-quality, nanocrystalline MOFs in water at room temperature. rsc.org This often involves using the salt of the organic linker (e.g., sodium terephthalate (B1205515) instead of terephthalic acid) to improve solubility and facilitate deprotonation. rsc.org

While specific MOFs constructed from this compound are not extensively documented, the principles of MOF chemistry suggest its viability as a linker to create frameworks with tailored properties. For example, derivatives like N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been identified as potential linkers for Zn-based MOFs. vulcanchem.com

The functional properties of MOFs are a direct result of their unique structural features, such as high surface area, tunable pore size, and the chemical nature of their linkers and metal nodes. alfa-chemistry.com By incorporating N-aryl imidazoles, MOFs can be designed for a range of applications.

Gas Storage and Separation: The porosity of imidazole-based MOFs makes them excellent candidates for gas storage and separation. The pore size and surface chemistry can be tuned to selectively adsorb certain gases. For instance, MOFs constructed from the imidazole-containing linker 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) have shown significant promise for CO₂ capture. mdpi.com The CO₂ adsorption capacity is highly dependent on the metal ion used, with the copper-based version (TIBM-Cu) exhibiting a high uptake due to the presence of open metal sites and the nitrogen atoms of the imidazole groups. mdpi.com

| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g at 1 bar) | CO₂/N₂ Selectivity |

|---|---|---|---|---|

| TIBM-Al | 1050 | 0.51 | 2.1 | 35 |

| TIBM-Cr | 1350 | 0.68 | 1.6 | 10 |

| TIBM-Cu | 1100 | 0.55 | 3.6 | 53 |

Proton Conduction: Imidazole itself is an effective proton conductor, and its incorporation into MOF structures can create pathways for proton transport, a critical function for applications in fuel cell membranes. Research on an Fe-MOF system demonstrated that chemically coordinating imidazole ligands to the metal nodes (Im-Fe-MOF) resulted in proton conductivity two orders of magnitude greater than when imidazole molecules were simply adsorbed within the pores (Im@Fe-MOF). nih.gov The coordinated imidazoles provide a higher concentration of protons for transport and create more stable conduction pathways. nih.gov This suggests that MOFs built with this compound could be designed for proton-conducting applications.

Luminescence and Sensing: MOFs containing d¹⁰ metal centers (like Zn(II) or Cd(II)) and fluorescent organic linkers can exhibit strong luminescence. mdpi.com This property can be harnessed for chemical sensing, as the emission intensity may be quenched or enhanced upon interaction with specific analytes. Coordination polymers built from 1,4-di(1H-imidazol-4-yl)benzene show solid-state fluorescence that can be attributed to the π*→π transitions of the ligand, a property that could be engineered into frameworks using this compound. mdpi.com

Mechanistic Research in Biological Systems in Vitro and Molecular Level

Molecular Target Identification and Biochemical Pathway Elucidation

Research into 1-(p-tolyl)-1H-imidazole and its related structures has identified several molecular targets and elucidated their impact on various biochemical pathways. These investigations are crucial for understanding the therapeutic potential of this class of compounds.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been shown to inhibit a range of enzymes through various mechanisms.

Tubulin Polymerization: A significant area of research has focused on the role of imidazole (B134444) derivatives as inhibitors of tubulin polymerization. nih.govtandfonline.comsci-hub.se Certain 2-aryl-4-benzoyl-imidazoles (ABIs), which feature a tolyl group, have been found to disrupt the formation of functional microtubules by binding to the colchicine (B1669291) binding site on the α/β tubulin dimer. nih.gov This inhibition of tubulin polymerization leads to cell cycle arrest, particularly at the G2/M phase, and can induce apoptosis. sci-hub.se For instance, the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) targets tubulin to exert its anticancer effects. tandfonline.comvulcanchem.com

GlcN-6-P Synthase: Imidazole derivatives have been investigated as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). researchgate.netarabjchem.org This enzyme is a key target for the development of antimicrobial agents as it catalyzes the first step in hexosamine metabolism, which is essential for building bacterial and fungal cell walls. arabjchem.orgnih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of GlcN-6-P synthase, indicating their potential as inhibitors. researchgate.netarabjchem.org

Heme Oxygenase (HO): Certain imidazole-based compounds act as inhibitors of heme oxygenase, an enzyme involved in heme catabolism. medipol.edu.trresearchgate.netjcu.edu.au Studies on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes have shown that the imidazole moiety can interact with the iron of the heme group within the enzyme's binding pocket. jcu.edu.aumdpi.com Some of these inhibitors exhibit selectivity for the inducible HO-1 isozyme over the constitutive HO-2 isozyme. jcu.edu.au

Poly(ADP-ribose) Polymerase (PARP-1): The imidazole scaffold has been incorporated into the design of PARP-1 inhibitors. nih.govresearchgate.net PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks. nih.gov Inhibiting this enzyme can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality). nih.govmdpi.com The design of these inhibitors often mimics the nicotinamide (B372718) moiety of NAD+, a natural substrate of PARP-1, to interact with the enzyme's catalytic domain. nih.govmdpi.com

Other Enzymes: The versatility of the imidazole core has led to its exploration as an inhibitor of other enzymes as well. For example, imidazole derivatives have been reported as inhibitors of β-lactamase and carboxypeptidase. researchgate.net

Protein-Ligand Interaction Studies at a Molecular Level

Understanding the specific interactions between this compound derivatives and their protein targets is fundamental to drug design.

Hydrogen Bonding and Hydrophobic Interactions: Molecular docking and X-ray crystallography studies have revealed that the interactions are often governed by a combination of hydrogen bonds and hydrophobic interactions. For example, in the case of tubulin inhibitors, the imidazole ring and its substituents can form key hydrogen bonds and occupy hydrophobic pockets within the colchicine binding site. sci-hub.se Similarly, with GlcN-6-P synthase, hydrogen bonding with amino acid residues like Ser347 has been observed in docking studies. researchgate.net

Coordination with Metal Ions: In metalloenzymes like heme oxygenase, the nitrogen atoms of the imidazole ring can directly coordinate with the metal ion (iron) in the active site. mdpi.comresearchgate.net This interaction is a critical component of the inhibitory mechanism.

Pi-Pi Stacking and Pi-Alkyl Interactions: Aromatic rings, such as the p-tolyl group, play a significant role in stabilizing the protein-ligand complex through pi-pi stacking and pi-alkyl interactions with aromatic amino acid residues in the binding pocket. researchgate.net These interactions are crucial for the binding affinity and selectivity of the inhibitors. researchgate.net

Induction of Cellular Processes

The molecular interactions of this compound derivatives translate into the modulation of critical cellular processes, most notably apoptosis.

Apoptosis Induction: A consistent finding across numerous studies is the ability of these compounds to induce programmed cell death, or apoptosis, in cancer cells. sci-hub.se The mechanism often involves the activation of signaling pathways that lead to cell cycle arrest, followed by the initiation of the apoptotic cascade. sci-hub.se For example, imidazole-chalcone derivatives have been shown to induce both early and late apoptosis in a dose-dependent manner. sci-hub.se Flow cytometry analysis has confirmed that these compounds can increase the population of apoptotic cells (sub-G1 phase). sci-hub.se

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

SAR studies are essential for optimizing the potency and selectivity of this compound-based compounds by systematically modifying their chemical structure and observing the effects on their biological activity.

Correlation of Structural Modifications with Molecular Interaction Profiles

Substitution Patterns on the Imidazole Ring: The position and nature of substituents on the imidazole ring are critical for activity. For instance, in the 2-aryl-4-benzoyl-imidazole (ABI) series of tubulin inhibitors, shifting the C-ring moiety from position 4 to position 1 of the imidazole ring resulted in a complete loss of antiproliferative activity. nih.gov This highlights the importance of the spatial arrangement of the different chemical groups for effective binding to the target.

Role of the p-Tolyl Group: The p-tolyl group often contributes to the hydrophobic interactions within the binding pocket of the target protein. Modifications to this group, such as the introduction of electron-withdrawing or electron-donating substituents, can influence the electronic properties and binding affinity of the molecule.

Impact of Other Substituents: The introduction of different functional groups at various positions on the imidazole scaffold can significantly impact the compound's properties. For example, in a series of imidazo[4,5-c]quinoline-based kinase inhibitors, the introduction of a methyl-imidazole group resulted in a highly potent compound, while bulkier groups or the introduction of amines or amides led to a loss of activity. acs.org

Computational Biology and Molecular Docking Studies

Computational methods, particularly molecular docking, have become indispensable tools for predicting and understanding the interactions between this compound derivatives and their biological targets.

Predicting Binding Modes: Molecular docking simulations are frequently used to predict the most likely binding orientation of a ligand within the active site of a protein. researchgate.netarabjchem.orgrasayanjournal.co.inbohrium.comtandfonline.com These studies provide valuable insights into the specific amino acid residues involved in the interaction and the types of forces (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. researchgate.netrasayanjournal.co.intandfonline.com

Guiding Drug Design: The results from docking studies can guide the rational design of new derivatives with improved potency and selectivity. By identifying key interaction points, medicinal chemists can design modifications that enhance binding affinity or exploit differences between the active sites of related proteins to achieve selectivity.

Understanding SAR at a Molecular Level: Computational studies complement experimental SAR data by providing a three-dimensional model of the protein-ligand interaction. This allows researchers to rationalize the observed SAR trends in terms of specific molecular interactions. For example, docking studies have helped to explain why certain substitutions on the imidazole ring lead to enhanced or diminished activity by showing how these changes affect the fit of the molecule within the binding pocket. nih.gov

Prediction of Ligand-Protein Binding Modes